3-(5-ethylfuran-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
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Overview
Description
3-(5-ethylfuran-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Design
Research on compounds with similar structures involves the synthesis and characterization of heterocyclic compounds containing a sulfonamide moiety, aimed at enhancing potency, selectivity, and metabolic stability for therapeutic applications. For instance, Shaffer et al. (2015) explored the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, highlighting the importance of structure-based drug design in improving drug interactions with human receptors, suggesting similar approaches could be applied to the synthesis and optimization of compounds like 3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide for specific therapeutic targets (Shaffer et al., 2015).
Pharmacological Potential
Compounds with similar structural features have been evaluated for their pharmacological potential, including anti-inflammatory, analgesic, antioxidant, anticancer, and anticonvulsant activities. The study by Gomha et al. (2017) on thiazole and 1,3,4-thiadiazole derivatives demonstrates the anticancer potential of such compounds, indicating a possibility that 3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide could also possess similar pharmacological properties if synthesized and tested accordingly (Gomha et al., 2017).
Anticancer and Antiviral Activities
The exploration of heterocyclic compounds for anticancer and antiviral activities is a significant area of research. Flefel et al. (2014) synthesized 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives with promising antiviral activity against H5N1 virus, suggesting that compounds like 3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide might be engineered to target specific viral pathogens or cancer cells (Flefel et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with theGenome polyprotein in the Hepatitis C virus genotype 1b (isolate BK) .
Mode of Action
Thiazole-containing compounds are known for their diverse biological activities and can interact with various targets in different ways .
Biochemical Pathways
Thiazole-containing compounds are known to have a wide range of biological activities and can influence various biochemical pathways .
Result of Action
Thiazole-containing compounds are known to exhibit a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-14-5-6-15(25-14)7-10-17(22)20-13-3-8-16(9-4-13)27(23,24)21-18-19-11-12-26-18/h3-6,8-9,11-12H,2,7,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHAEVIPDXMEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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